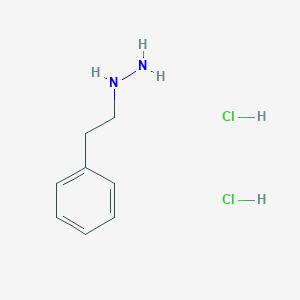

Phenelzine Dihydrochloride

Description

Historical Trajectory of Hydrazine (B178648) Derivatives in Medicinal Chemistry

Hydrazine (N₂H₄) and its derivatives have a rich history in medicinal chemistry, serving as precursors to a wide range of pharmaceuticals and pesticides. wikipedia.orgijcrt.orgresearchgate.net The unique chemical properties of the hydrazine moiety, including its basic and reducing characteristics, have enabled its use in synthesizing heterocyclic compounds like pyrazoles and pyridazines, which are common scaffolds in drug molecules. wikipedia.orgresearchgate.net

Historically, hydrazine derivatives were instrumental in analytical chemistry for identifying compounds with carbonyl groups. wikipedia.org The development of drugs like isoniazid, a key anti-tuberculosis agent, highlighted the therapeutic potential of this chemical class. nih.gov In the mid-20th century, the antidepressant properties of certain hydrazine derivatives were recognized, leading to the development of the first generation of MAOIs. psychotropical.com This discovery paved the way for the synthesis and investigation of numerous hydrazine compounds, including phenelzine (B1198762), for the treatment of psychiatric disorders. wikipedia.orgpsychotropical.com

Foundational Research on Phenethylhydrazine as a Monoamine Oxidase Inhibitor (MAOI)

Phenethylhydrazine, also known as phenelzine, was first synthesized in 1932. wikipedia.org It emerged as a significant compound in neuropharmacology due to its potent, non-selective, and irreversible inhibition of monoamine oxidase (MAO). nih.govwikipedia.orgpatsnap.com MAO is an enzyme responsible for the breakdown of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.comyoutube.com

Early research established that by inhibiting MAO-A and MAO-B, phenelzine increases the synaptic availability of these monoamines, which is believed to be the primary mechanism behind its antidepressant effects. patsnap.comdrugbank.com Studies in the 1970s elucidated the kinetics and mechanism of MAO inhibition by phenethylhydrazine, demonstrating that the product of its oxidation by MAO is a potent inhibitor of the enzyme itself. nih.govnih.gov This irreversible inhibition necessitates the synthesis of new MAO enzymes for the body to regain its metabolic capacity, contributing to the long-lasting effects of the drug. patsnap.com Further research has also indicated that phenelzine can increase brain levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which may contribute to its anxiolytic properties. wikipedia.orgdrugbank.com

Table 1: Foundational Research on Phenethylhydrazine as a Monoamine Oxidase Inhibitor

| Research Area | Key Findings | Citations |

| Mechanism of Action | Irreversibly inhibits both MAO-A and MAO-B, leading to increased levels of serotonin, norepinephrine, and dopamine. | nih.govwikipedia.orgpatsnap.com |

| Enzyme Kinetics | The product of phenethylhydrazine oxidation by MAO is a potent enzyme inhibitor. | nih.govnih.gov |

| Neurotransmitter Effects | Elevates brain levels of GABA, potentially contributing to its anxiolytic effects. | wikipedia.orgdrugbank.com |

| Clinical Use | Effective in treating atypical depression and other depressive disorders. | nih.govwikipedia.orgmedlineplus.gov |

Contemporary Re-evaluation of Phenethylhydrazine in Neuroprotection and Novel Therapeutic Areas

In recent years, there has been a resurgence of interest in phenelzine beyond its established role as an antidepressant. nih.gov Modern research is exploring its potential neuroprotective effects and applications in other therapeutic areas.

Studies have shown that phenelzine exhibits neuroprotective properties in models of cerebral ischemia and traumatic brain injury. drugbank.comnih.gov This neuroprotection is thought to be, in part, due to its ability to scavenge lipid peroxidation-derived reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE), thereby protecting mitochondria from oxidative damage. nih.gov Research has demonstrated that phenelzine can preserve mitochondrial function and improve cortical tissue sparing after traumatic brain injury. nih.gov

Furthermore, preclinical and early clinical studies are investigating the potential of phenelzine in oncology. Phase II trial results have suggested that phenelzine may be effective in treating biochemical recurrent castrate-sensitive prostate cancer by disrupting androgen receptor signaling. cancernetwork.com These findings open up new avenues for the application of this well-established drug.

Table 2: Contemporary Research on Phenethylhydrazine

| Research Area | Key Findings | Citations |

| Neuroprotection | Protects against neuronal damage in models of cerebral ischemia and traumatic brain injury. | drugbank.comnih.gov |

| Mechanism of Neuroprotection | Scavenges reactive aldehydes, protecting mitochondria from oxidative stress. | nih.gov |

| Oncology | Shows promise in treating biochemical recurrent prostate cancer by disrupting androgen receptor signaling. | cancernetwork.com |

| Other Potential Applications | Enhances the discriminative stimulus effect of nicotine (B1678760) in rats, suggesting a role in addiction research. | uky.edu |

Significance of Salt Forms in Research and Biological Activity

The use of active pharmaceutical ingredients (APIs) in their salt form is a common and critical practice in drug development and research. pharmtech.com Approximately 50% of all drugs are administered as salts to improve their physicochemical and biopharmaceutical properties. pharmtech.com The choice of a salt form can significantly impact a compound's solubility, stability, dissolution rate, and bioavailability. droracle.aiyoutube.com

Phenethylhydrazine is often used in its dihydrochloride (B599025) salt form (C₈H₁₂N₂·2HCl) for research purposes. sigmaaldrich.comcymitquimica.com This salt form offers several advantages:

Improved Solubility and Stability: Salt forms are generally more soluble and stable than their free base counterparts. youtube.com The hydrochloride salt of phenethylhydrazine enhances its solubility in aqueous solutions, which is crucial for in vitro experiments and formulation development. droracle.ai

Ease of Handling and Manufacturing: The crystalline nature of salts often makes them easier to handle, purify, and formulate into solid dosage forms. youtube.com

Consistent Quality: A stable salt form ensures consistent quality and performance of the compound in research settings.

The hydrochloride salt is formed by reacting the basic phenethylhydrazine molecule with hydrochloric acid. This results in a more stable and water-soluble compound, facilitating its use in a wide range of biological and chemical studies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHKVNHUVGFHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168641 | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16904-30-6 | |

| Record name | Phenelzine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Phenethylhydrazine

Established Synthetic Pathways for Phenethylhydrazine and Related Hydrazine (B178648) Salts

The generation of phenethylhydrazine and its subsequent conversion into stable, handleable salts like the dihydrochloride (B599025) form can be achieved through several established chemical routes. These methods often begin with commercially available starting materials and proceed through well-understood reaction mechanisms.

Synthesis from Phenethyl Alcohol and Hydrazine Hydrate (B1144303)

A primary route to synthesizing alkylhydrazines involves the reaction of an alcohol with hydrazine. While direct reaction is challenging, the synthesis can be conceptualized through the conversion of phenethyl alcohol into a better leaving group, such as a halide or sulfonate ester. For instance, phenethyl alcohol (2-phenylethanol) can be converted to phenethyl bromide via reaction with a brominating agent. The resulting phenethyl bromide can then undergo nucleophilic substitution with hydrazine hydrate (N₂H₄·H₂O). In this step, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the phenethylhydrazine product. Excess hydrazine is often used to minimize the formation of the symmetrically disubstituted product, 1,2-diphenethylhydrazine.

Another established, though indirect, pathway starts from acetophenone, which reacts with hydrazine under alkaline conditions to generate phenethylhydrazine. sciencemadness.org This is followed by salt formation to isolate the product.

Formation of Hydrochloride and Dihydrochloride Salts

Hydrazines are basic compounds and readily react with acids to form stable salts. The formation of hydrochloride salts is a standard method for purifying and handling hydrazine derivatives, which are often corrosive or unstable as free bases. Phenethylhydrazine has two basic nitrogen atoms and can therefore form both a monohydrochloride and a dihydrochloride salt.

To form the hydrochloride salt, the synthesized phenethylhydrazine free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or diethyl ether. A solution of hydrochloric acid (HCl) in the same or a miscible solvent is then added. wikipedia.org The addition of one molar equivalent of HCl will preferentially protonate the more basic terminal nitrogen atom, leading to the precipitation of phenethylhydrazine hydrochloride.

To form phenethylhydrazine dihydrochloride, a similar procedure is followed, but with the addition of at least two molar equivalents of HCl. This ensures the protonation of both nitrogen atoms of the hydrazine moiety, resulting in the formation of the dihydrochloride salt, C₈H₁₂N₂·2HCl. The resulting salt is typically a crystalline solid that can be easily filtered, washed with a cold solvent to remove impurities, and dried. wikipedia.org The precise control of stoichiometry is crucial for the selective formation of either the mono- or dihydrochloride salt.

Advanced Synthetic Approaches for Phenethylhydrazine Derivatives in Medicinal Chemistry

The phenethylhydrazine scaffold is a valuable building block in medicinal chemistry. Its structural features allow for its incorporation into a wide array of more complex molecules, enabling the exploration of new therapeutic agents. Advanced synthetic strategies focus on using this scaffold to construct heterocyclic systems and other bioactive molecules.

N-Heterocyclization Reactions for Pyrazole (B372694) Synthesis

One of the most important applications of hydrazines in synthesis is their use in forming nitrogen-containing heterocycles. Pyrazoles, a class of five-membered aromatic heterocycles, are of particular interest due to their prevalence in pharmaceuticals. The Knorr pyrazole synthesis is a classic and highly effective method, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.

In this context, phenethylhydrazine (or its hydrochloride salt) can be reacted with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or thermal conditions. The reaction proceeds through initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. For example, the reaction of phenethylhydrazine hydrochloride with a metal-diketone complex under microwave irradiation has been reported to yield the corresponding 1-phenethyl-substituted pyrazole, although sometimes in trace amounts depending on the specific conditions. This direct N-heterocyclization is a powerful tool for creating trisubstituted pyrazoles, which are important pharmacophores.

Design and Synthesis of Bioactive Molecules Incorporating Phenethylhydrazine Scaffolds

The concept of a "molecular scaffold" is central to modern drug discovery, where a core structure is systematically modified to optimize biological activity. The phenethylhydrazine moiety serves as such a scaffold, providing a versatile platform for creating libraries of new compounds. Hydrazine derivatives are key in the development of bioactive substances.

For instance, new derivatives can be synthesized by reacting phenylhydrazine, a close analog, with various aromatic aldehydes to form hydrazones. These resulting molecules have been investigated for their potential as anticancer agents. This same principle is applied to phenethylhydrazine. The reactive hydrazine group can be condensed with a wide range of aldehydes and ketones to form stable hydrazone linkages, effectively "decorating" the scaffold with different functional groups and structural motifs. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced therapeutic properties against various diseases. The synthesis of novel carbazole (B46965) hydrazine-carbothioamide scaffolds, for example, has led to the discovery of potent antioxidant and anticancer agents.

Stereochemical Aspects of Phenethylhydrazine Derivatives in Synthesis

The introduction of stereochemistry into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a chiral compound often exhibit vastly different biological activities. While phenethylhydrazine itself is achiral, its derivatives can possess one or more stereocenters.

Stereocenters can be introduced during the synthesis of phenethylhydrazine derivatives in several ways. For example, if phenethylhydrazine is reacted with a chiral aldehyde or ketone, the resulting hydrazone product will be chiral. Similarly, if the 1,3-dicarbonyl compound used in a pyrazole synthesis contains a stereocenter, this chirality will be incorporated into the final heterocyclic product.

Furthermore, the phenethyl group itself can be modified to include chiral centers. For instance, synthesis could start from a chiral phenylethanol derivative. While specific literature detailing the stereoselective synthesis and applications of chiral phenethylhydrazine derivatives is not abundant, the general principles of asymmetric synthesis are applicable. The control of stereochemistry in these derivatives is a potential area for future research to develop more selective and potent therapeutic agents.

Enzymatic Interaction and Inhibition Kinetics of Phenethylhydrazine

Monoamine Oxidase (MAO) Inhibition by Phenethylhydrazine

Phenethylhydrazine is a potent, non-selective inhibitor of monoamine oxidase. cambridge.orgpatsnap.comnih.gov Its mechanism involves binding to the enzyme and preventing it from metabolizing its natural substrates, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.comphillyintegrative.com This inhibition leads to an increase in the concentration of these neurotransmitters in the brain. nih.gov

The inhibition of MAO by phenethylhydrazine is a multi-step process that begins with a reversible interaction, which is then followed by irreversible inactivation. nih.gov The irreversible nature of the inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks. cambridge.orgpatsnap.com

The time-course of this interaction shows a lag phase, where the irreversible inhibition develops more slowly than the initial, reversible binding. nih.gov A proposed mechanism suggests that phenethylhydrazine is itself a substrate for MAO. The enzyme oxidizes phenethylhydrazine, and the resulting product is a potent inhibitor that binds to the enzyme, leading to both reversible and subsequent irreversible inactivation. nih.gov The irreversible step involves the formation of a stable, covalent adduct between the inhibitor (or its metabolite) and the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. mdpi.com

Kinetic analyses have revealed that phenethylhydrazine acts as a competitive inhibitor of MAO in the presence of a substrate like benzylamine. guidetopharmacology.org It is also established that phenethylhydrazine functions as a substrate for the enzyme. cambridge.orgguidetopharmacology.org Studies measuring the reversible inhibition of MAO by phenelzine (B1198762) have shown it to be relatively poor, with reported inhibition constant (Ki) values that vary between studies but are generally in the micromolar range. nih.gov Despite this, it effectively inactivates both MAO-A and MAO-B. nih.gov

The following table summarizes key kinetic parameters for the inhibition of human MAO-A and MAO-B by phenethylhydrazine.

| Enzyme Isoform | Parameter | Value | Reference |

|---|---|---|---|

| MAO-A | Ki (μM) | 112 | nih.gov |

| pKi | 7.3 | guidetopharmacology.org | |

| Inactivation Efficiency (Kinact, nM) | 820 | guidetopharmacology.org | |

| MAO-B | Ki (μM) | 47 | nih.gov |

| Ki (μM, direct assay) | 15 | nih.gov | |

| pKi | 7.8 | guidetopharmacology.org | |

| Inactivation Efficiency (Kinact, nM) | 3900 | guidetopharmacology.org |

Ki: Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. Kinact: Inactivation efficiency.

While the contribution of stereochemistry to the actions of phenethylhydrazine is a recognized area of interest, specific comparative studies on the MAO-inhibiting properties of its individual (R)- and (S)-enantiomers are not extensively detailed in the scientific literature. nih.gov However, research has been conducted on the geometric isomers of its active metabolite, β-phenylethylidenehydrazine (PEH). These studies found that the (E)- and (Z)-isomers of PEH were largely equivalent in their neurochemical effects, such as elevating brain levels of certain amino acids. It is noteworthy, though, that these PEH isomers were found to have weak effects on MAO, in contrast to the parent compound, phenelzine, which is a potent MAO inhibitor.

Isozyme Selectivity in MAO Inhibition

Monoamine oxidase exists in two primary forms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. patsnap.compsychscenehub.com Phenethylhydrazine is categorized as a non-selective MAO inhibitor because it inhibits both isoforms. cambridge.orgnih.gov

Although classified as non-selective, kinetic studies indicate some differences in the affinity of phenethylhydrazine for the two MAO isoforms. Reversible inhibition data show a slightly higher affinity for MAO-B over MAO-A. For instance, one study reported a Ki value of 47 μM for MAO-B versus 112 μM for MAO-A. nih.gov Another source reports a pKi of 7.8 for MAO-B and 7.3 for MAO-A, which also points towards a marginally greater affinity for the B isoform. guidetopharmacology.org

Despite these in vitro differences in initial binding, in vivo studies in humans using positron emission tomography (PET) have shown that typical clinical doses of phenelzine (45–60 mg daily) lead to a high degree of occupancy (inhibition) of brain MAO-A, at approximately 87%. nih.gov Long-term administration studies in rats also indicate that phenelzine inhibits both brain MAO-A and MAO-B to a similar extent.

Impact of MAO Isozyme Inhibition on Neurotransmitter Levels

Phenethylhydrazine, also known as phenelzine, is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase (MAO) isoenzymes, MAO-A and MAO-B. nih.govwikipedia.org This inhibition prevents the breakdown of several key monoamine neurotransmitters, leading to a significant increase in their synaptic concentrations. nih.govpsychiatrictimes.com The primary neurotransmitters affected are serotonin, norepinephrine, and dopamine. nih.govpsychiatrictimes.comnih.gov By blocking their degradation, phenelzine allows these neurochemicals to exert a more prolonged effect on their respective receptors. nih.gov

The inhibition of MAO-A is primarily responsible for the increase in serotonin and norepinephrine levels. nih.gov In contrast, the inhibition of MAO-B has a more pronounced effect on dopamine levels. nih.govquizlet.com Studies in rats have demonstrated that administration of phenelzine leads to increased brain levels of dopamine, serotonin, and norepinephrine, with a corresponding decrease in their metabolites, such as DOPAC, HVA, and 5-HIAA. nih.gov

Beyond the monoamines, phenelzine also influences the levels of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov This effect is thought to be mediated by the inhibition of GABA transaminase (GABA-T) by a metabolite of phenelzine. wikipedia.orgnih.gov The elevation of GABA levels in the brain may contribute significantly to the anxiolytic properties of phenelzine. wikipedia.org Research has shown a dose-dependent increase in GABA levels in the rat brain following phenelzine administration. nih.govnih.gov

Table 1: Impact of Phenethylhydrazine on Neurotransmitter Levels

| Neurotransmitter | Effect of Phenethylhydrazine | Primary Mechanism |

|---|---|---|

| Serotonin | Increased | Inhibition of MAO-A nih.gov |

| Norepinephrine | Increased | Inhibition of MAO-A nih.gov |

| Dopamine | Increased | Inhibition of MAO-A and MAO-B quizlet.comed.ac.uk |

| GABA | Increased | Inhibition of GABA-transaminase wikipedia.orgnih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition by Phenethylhydrazine

Phenethylhydrazine as a Potent LSD1 Mechanism-Based Inactivator

Recent research has identified phenethylhydrazine as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. Phenethylhydrazine acts as a mechanism-based inactivator of LSD1. This means that the enzyme processes phenethylhydrazine, leading to the formation of a reactive species that then irreversibly binds to and inactivates the enzyme. This covalent modification prevents LSD1 from carrying out its demethylase function.

Epigenetic Modulatory Research via LSD1 Inhibition

The inhibition of LSD1 by phenethylhydrazine has opened new avenues for research into epigenetic modulation. LSD1 is known to be overexpressed in several types of cancer, where it contributes to the silencing of tumor suppressor genes. By inhibiting LSD1, phenethylhydrazine can potentially reverse this silencing and restore the expression of these critical genes. This has led to investigations into the use of phenethylhydrazine and its derivatives in cancer therapy. The ability of phenethylhydrazine to modulate gene expression through LSD1 inhibition highlights its potential as a tool for studying and potentially treating diseases with an epigenetic basis.

Inhibition of Other Amine Oxidases and Related Enzymes

Primary Amine Oxidase (PrAO) Inhibition and Aldehyde Metabolism

In addition to its well-established effects on MAO, phenelzine and its metabolites also interact with other amine oxidases. One such enzyme is Primary Amine Oxidase (PrAO), also known as semicarbazide-sensitive amine oxidase (SSAO). A metabolite of phenelzine, β-phenylethylidenehydrazine (PEH), has been shown to be a potent inhibitor of PrAO. mdpi.com PrAO is involved in the metabolism of primary amines, and its inhibition can alter the levels of various endogenous and exogenous amines. Furthermore, the hydrazine (B178648) group within the phenelzine molecule can directly react with and sequester reactive aldehydes, which are implicated in oxidative stress and cellular damage. mdpi.com

Inhibition of Tyrosine Aminotransferase

Phenethylhydrazine has also been reported to inhibit tyrosine aminotransferase. drugbank.com This enzyme is a key player in the catabolism of the amino acid tyrosine. By inhibiting tyrosine aminotransferase, phenelzine can disrupt the normal breakdown pathway of tyrosine, potentially leading to altered levels of tyrosine and its downstream metabolites. The full physiological consequences of this inhibition are still under investigation.

Table 2: Other Enzymatic Targets of Phenethylhydrazine

| Enzyme | Action of Phenethylhydrazine/Metabolite | Potential Consequence |

|---|---|---|

| Primary Amine Oxidase (PrAO) | Inhibition by metabolite (PEH) mdpi.com | Altered metabolism of primary amines, sequestration of reactive aldehydes mdpi.com |

| Tyrosine Aminotransferase | Inhibition drugbank.com | Altered tyrosine metabolism drugbank.com |

Inhibition of Aromatic Amino Acid Decarboxylase

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the biosynthesis of several key neurotransmitters. While direct and detailed kinetic studies on the inhibition of AADC by phenethylhydrazine are not extensively available in the public domain, research on structurally related compounds provides valuable insights. One such compound is phenelzine, another phenylethylhydrazine derivative.

Studies have demonstrated that phenelzine inhibits the activity of AADC. In homogenates of rat brain tissue, phenelzine was found to inhibit AADC with a specific inhibitory concentration. nih.gov This inhibition of AADC by a closely related hydrazine compound suggests that phenethylhydrazine may exhibit similar properties, although specific kinetic data for phenethylhydrazine itself remains to be fully elucidated. The inhibition of AADC can have significant physiological effects by altering the levels of neurotransmitters.

| Compound | Enzyme | Source | IC50 |

| Phenelzine | Aromatic L-Amino Acid Decarboxylase | Rat Brain Homogenate | 25 µM nih.gov |

This table presents the inhibitory concentration (IC50) of phenelzine, a compound structurally related to phenethylhydrazine, on Aromatic L-Amino Acid Decarboxylase.

Inhibition of Dopamine Beta-Hydroxylase

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine. Research has shown that phenethylhydrazine acts as an inactivator of DBH. nih.gov The mechanism of this inactivation is believed to involve the reduction of the enzyme-bound copper by the hydrazine compound. nih.gov This reduction leads to the formation of a hydrazine cation radical, which then proceeds to cause the inactivation of the enzyme. nih.gov

Enzyme-Inhibitor Complex Characterization and Molecular Docking Studies

The detailed characterization of the enzyme-inhibitor complex formed between phenethylhydrazine and enzymes such as Aromatic Amino Acid Decarboxylase or Dopamine Beta-Hydroxylase is an area that requires further investigation. Similarly, specific molecular docking studies detailing the binding mode and interactions of phenethylhydrazine within the active sites of these enzymes are not extensively documented in publicly available research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies would be invaluable in elucidating the precise molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of phenethylhydrazine to its enzymatic targets. This information would provide a deeper understanding of the mechanism of inhibition and could guide the design of more potent and selective inhibitors. While the search for such specific studies on phenethylhydrazine dihydrochloride (B599025) was not fruitful, the field of computational chemistry continues to evolve, and such analyses may become available in the future.

Metabolic Pathways and Biotransformation Studies of Phenethylhydrazine

In Vivo Metabolic Fate and Metabolite Identification

The in vivo metabolic fate of phenethylhydrazine has been the subject of numerous studies to identify its metabolic products and understand its biotransformation.

Major Metabolic Products: Phenylacetic Acid, 2-Phenylethylamine, 4-Hydroxyphenylacetic Acid

Oxidation is the principal metabolic pathway for phenethylhydrazine. wikipedia.org The major metabolites identified are phenylacetic acid and p-hydroxyphenylacetic acid. wikipedia.orgnih.govnih.gov These two compounds account for a significant portion of the administered dose, with studies showing they constitute about 73-79% of the dose excreted in urine within the first 96 hours. wikipedia.orgdrugbank.comdrugbank.compfizer.comfda.gov Another key metabolite is 2-phenylethylamine. wikipedia.orgnih.govdrugbank.com

Table 1: Major Metabolites of Phenethylhydrazine

| Metabolite | Percentage of Excreted Dose in Urine (within 96 hours) | Metabolic Pathway |

|---|---|---|

| Phenylacetic Acid | ~73-79% (combined with 4-Hydroxyphenylacetic Acid) wikipedia.orgdrugbank.comdrugbank.compfizer.comfda.gov | Oxidation wikipedia.org |

| 4-Hydroxyphenylacetic Acid | ~73-79% (combined with Phenylacetic Acid) wikipedia.orgdrugbank.comdrugbank.compfizer.comfda.gov | Oxidation wikipedia.org |

| 2-Phenylethylamine | Not specified in percentages | Metabolism wikipedia.orgnih.govdrugbank.com |

Minor Metabolites: N-Acetyl-Phenelzine

In addition to the major products, phenethylhydrazine is also metabolized into minor products. One such metabolite is N-acetyl-phenelzine, formed through the acetylation pathway. wikipedia.orgdrugbank.com However, this is considered a minor metabolic route. wikipedia.orgnih.govnih.govpfizer.comfda.govresearchgate.net

Role of Acetylation in Phenethylhydrazine Metabolism

Acetylation is a recognized but minor pathway in the metabolism of phenethylhydrazine. wikipedia.orgnih.govnih.govpfizer.comfda.gov The process involves the transfer of an acetyl group to the phenethylhydrazine molecule, resulting in the formation of N-acetyl-phenelzine. wikipedia.orgdrugbank.com There has been considerable debate regarding the significance of this pathway in humans. drugbank.comresearchgate.net Some early studies suggested a link between an individual's acetylator status (whether they metabolize certain drugs slowly or rapidly through acetylation) and their response to phenelzine (B1198762) treatment. drugs.comnih.gov However, later research using stable isotope-labeled phenelzine failed to detect N-acetylphenelzine in urine or plasma samples, indicating that N-acetylation is not a significant metabolic route in humans. drugbank.com Other in vitro studies have demonstrated that rodent and human liver preparations can acetylate phenelzine. nih.gov The enzyme responsible for this is N-acetyl transferase. nih.govwikipedia.org

Conjugation Pathways in Xenobiotic Metabolism

Xenobiotic metabolism, the process by which the body breaks down foreign compounds, often involves conjugation reactions. In these phase II reactions, the parent compound or its phase I metabolites are coupled with endogenous polar molecules. wikipedia.org This process increases the water solubility of the xenobiotic, facilitating its excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. wikipedia.org In the context of phenelzine, after the initial oxidation and other phase I modifications, the resulting metabolites can undergo these conjugation pathways to be eliminated from the body. fda.govsciencerepository.org

Enzymatic Mechanisms of Phenethylhydrazine Biotransformation

The biotransformation of phenethylhydrazine is mediated by specific enzyme systems within the body.

Role of Monoamine Oxidases (MAO-B) in Phenethylhydrazine Oxidation

Phenethylhydrazine is not only an inhibitor but also a substrate of monoamine oxidase (MAO). nih.govnih.gov This enzyme, particularly the MAO-B isoform, plays a crucial role in the oxidative deamination of biogenic and xenobiotic amines. hmdb.ca The oxidation of phenethylhydrazine by MAO is a primary step in its metabolism, leading to the formation of its major metabolites. wikipedia.orgfda.gov The irreversible inhibition of both MAO-A and MAO-B by phenelzine is a key aspect of its pharmacological action, leading to increased levels of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govpatsnap.com The body must synthesize new MAO enzymes to restore its function, a process that can take several weeks. patsnap.com

Involvement of Cytochrome P450 Isoforms in Metabolic Pathways

The biotransformation of phenethylhydrazine, the active component of phenelzine, is complex and involves several enzymatic systems, with the Cytochrome P450 (CYP) superfamily of enzymes playing a crucial role. These membrane-bound hemoproteins are central to the metabolism of a vast array of xenobiotics, including many clinical drugs. dntb.gov.ua For phenelzine, its interaction with the CYP system is a key aspect of its metabolic fate and its potential for drug-drug interactions.

Research indicates that the metabolism of phenelzine likely involves its conversion to a reactive intermediate by CYP enzymes. nih.gov This is supported by findings that phenelzine can cause a decrease in the content of cytochrome P-450 in liver microsomes. This reduction occurs in two phases: an initial immediate decrease due to the direct binding of phenelzine to the ferrous heme of cytochrome P-450, followed by a further, time-dependent decrease that requires NADPH and is paralleled by a loss of the heme content. nih.gov This secondary destruction of the heme group suggests the formation of a reactive metabolite that attacks the enzyme itself. nih.gov The process can be partially mitigated by the presence of substrates or inhibitors of microsomal enzymes, further implicating the catalytic cycle of CYP450 in the formation of this destructive intermediate. nih.gov

While the specific isoforms responsible for phenelzine metabolism are not fully elucidated in all literature, the CYP1, CYP2, and CYP3 families are responsible for processing approximately 80% of clinical drugs. dntb.gov.ua Within these families, certain isoforms are particularly dominant in drug metabolism.

Table 1: Major Human Cytochrome P450 Isoforms in Drug Metabolism

| CYP Isoform | Percentage of Clinical Drug Metabolism (Approx.) | Key Characteristics & Examples |

| CYP3A4/5 | >30% | The most abundant CYP in the human liver and intestine, responsible for metabolizing the largest number of drugs. dntb.gov.ua |

| CYP2D6 | ~25% | Highly polymorphic, leading to significant variations in metabolic capacity among individuals ("poor" vs. "extensive" metabolizers). dntb.gov.ua |

| CYP2C9 | ~10% | Metabolizes many nonsteroidal anti-inflammatory drugs (NSAIDs) and other important medications. |

| CYP2C19 | ~5% | Known for its role in metabolizing proton pump inhibitors and clopidogrel; exhibits significant genetic polymorphism. |

| CYP1A2 | ~5% | Primarily involved in the metabolism of arylamines and heterocyclic arylamines, such as caffeine (B1668208) and theophylline. wikipedia.org |

The metabolism of other hydrazine (B178648) derivatives, such as iproniazid, has also been shown to be rapidly catalyzed by cytochrome P450, leading to reactive intermediates that bind to cellular proteins. consensus.app This provides a parallel and supports the model of CYP-mediated bioactivation for the hydrazine class of compounds. consensus.app

Hydrolysis of Hydrazone Metabolites

A significant pathway in the metabolism of phenelzine involves its conversion to hydrazone metabolites. These metabolites are formed by the reaction of the hydrazine moiety with endogenous carbonyl compounds, such as pyruvate (B1213749) and α-ketoglutarate. Studies have shown that the hydrazone formed from the reaction of phenelzine and pyruvate can be pharmacologically active.

It is suggested that these hydrazones may be the effective substances responsible for some of the pharmacological effects observed after phenelzine administration, such as the inhibition of gluconeogenesis. For instance, the hydrazone of pyruvate and phenelzine was found to be a more potent inhibitor of glucose formation from lactate (B86563) than phenelzine itself.

Active Metabolites and their Neurochemical Significance

β-Phenylethylidenehydrazine (PEH) as an Active Metabolite

β-Phenylethylidenehydrazine (PEH) is a key active metabolite of phenelzine. It is formed from phenelzine through a metabolic process catalyzed by monoamine oxidase (MAO), the very enzyme that phenelzine is designed to inhibit. Unlike its parent compound, PEH has weak MAO-inhibitory activity. Instead, its principal neurochemical action is the inhibition of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

This inhibition of GABA-T by PEH leads to a significant elevation of GABA levels in the brain. In vivo studies have demonstrated that PEH administration markedly increases extracellular GABA concentrations in brain regions like the caudate-putamen. Furthermore, in vitro experiments with hippocampal slices showed that pre-treatment with PEH increased GABA content by approximately 60%. This elevation of GABA is believed to be a major contributor to the anxiolytic effects of phenelzine.

Table 2: Comparison of Primary Pharmacological Targets of Phenelzine and its Metabolite PEH

| Compound | Primary Pharmacological Target | Consequence of Action |

| Phenelzine | Monoamine Oxidase (MAO) | Inhibition of MAO leads to increased levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine). |

| β-Phenylethylidenehydrazine (PEH) | GABA-Transaminase (GABA-T) | Inhibition of GABA-T leads to increased brain levels of the inhibitory neurotransmitter GABA. |

Comparative Neurochemical Effects of (E)- and (Z)-PEH Isomers

Due to the presence of a carbon-nitrogen double bond, PEH can exist as two distinct geometric isomers: (E)-PEH and (Z)-PEH. Research has been conducted to determine if these isomers possess different neurochemical properties.

A comparative study investigated the effects of phenelzine, (E)-PEH, and (Z)-PEH on the levels of various amino acids and biogenic amine neurotransmitters in the rat brain. The study concluded that, under the experimental conditions used, the (E)- and (Z)-isomers of PEH appear to be equivalent in their neurochemical effects. Both isomers produced marked increases in brain levels of GABA and alanine (B10760859), along with a decrease in glutamine.

A key distinction was observed between the PEH isomers and the parent drug, phenelzine. While phenelzine administration led to increased brain levels of the biogenic amines noradrenaline, dopamine, and serotonin, neither (E)-PEH nor (Z)-PEH significantly altered the concentrations of these neurotransmitters. However, all three compounds were found to increase brain levels of methylamine, with both PEH isomers causing a greater increase than phenelzine.

Table 3: Comparative Neurochemical Effects of Phenelzine, (E)-PEH, and (Z)-PEH in Rat Brain

| Compound/Metabolite | Effect on GABA & Alanine | Effect on Glutamine | Effect on Noradrenaline, Dopamine, Serotonin | Effect on Methylamine |

| Phenelzine | Marked Increase | Decrease | Increased | Increased |

| (E)-PEH | Marked Increase | Decrease | Not Significantly Altered | Greater Increase than Phenelzine |

| (Z)-PEH | Marked Increase | Decrease | Not Significantly Altered | Greater Increase than Phenelzine |

Metabolic Stability and Enzyme Induction/Inhibition in Drug Interactions

The concepts of metabolic stability, enzyme induction, and enzyme inhibition are fundamental to understanding a drug's pharmacokinetic profile and its potential for drug-drug interactions. Phenelzine demonstrates a significant interaction with drug-metabolizing enzymes that extends beyond its role as a substrate.

Phenelzine has been shown to be an inhibitor of microsomal drug metabolism. nih.gov Its inhibitory action is directly linked to its effect on cytochrome P-450 enzymes. As previously noted, phenelzine appears to cause the destruction of the CYP heme group via a reactive metabolic intermediate. nih.gov This mechanism-based inactivation, also known as time-dependent inhibition, means that the inhibitory potency of phenelzine can increase over time as more of the reactive metabolite is formed. This inhibition of major drug-metabolizing enzymes like the CYPs is a critical mechanism for drug-drug interactions, as the co-administration of phenelzine could impair the metabolism and clearance of other drugs that are substrates for these enzymes, leading to potentially toxic accumulation.

Metabolic stability refers to the susceptibility of a compound to biotransformation. A compound with low metabolic stability is rapidly metabolized, which can lead to a short half-life and poor bioavailability. Strategies to enhance metabolic stability in drug design often focus on modifying the chemical structure to reduce its affinity for metabolizing enzymes or to block the specific sites of metabolic attack. Common approaches include:

Reducing Lipophilicity: Highly lipophilic compounds are often more readily accepted by the lipophilic active sites of metabolizing enzymes.

Blocking Labile Sites: Introducing steric hindrance or replacing a metabolically labile group (like a labile ester with a more stable amide) can prevent metabolic breakdown.

Enzyme induction is another important consideration, where exposure to a drug can increase the synthesis of metabolizing enzymes, leading to accelerated metabolism of itself or other drugs. While phenelzine is more characterized as an inhibitor, the potential for any drug to induce enzymes must be considered when evaluating its interaction profile.

Neurochemical Effects and Neuroprotective Research of Phenethylhydrazine

Impact on Central Nervous System Neurotransmitter Systems

Phenethylhydrazine dihydrochloride's primary mechanism of action is the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). wikipedia.orgnih.gov These enzymes are responsible for the degradation of several key neurotransmitters. youtube.com By blocking this enzymatic breakdown, phenethylhydrazine dihydrochloride (B599025) leads to a significant accumulation of these neurochemicals in the synaptic cleft, thereby enhancing their neurotransmission. youtube.com

Elevation of Serotonin (B10506) (5-HT), Noradrenaline (NE), and Dopamine (B1211576) (DA) Levels

As a non-selective MAO inhibitor, phenethylhydrazine dihydrochloride effectively increases the brain concentrations of serotonin (5-HT), noradrenaline (norepinephrine, NE), and dopamine (DA). youtube.comyoutube.com MAO-A is the primary enzyme that metabolizes serotonin and noradrenaline, while MAO-B plays a role in dopamine degradation. wikipedia.org The inhibition of these enzymes by phenethylhydrazine dihydrochloride leads to a sustained elevation of these monoamines, which is a cornerstone of its neuropharmacological profile. youtube.comnih.gov

Alteration of Amino Acid Neurotransmitter Pools

The neurochemical influence of phenethylhydrazine dihydrochloride extends beyond monoamines to affect key amino acid neurotransmitter systems, notably leading to a significant increase in the principal inhibitory neurotransmitter, GABA.

Changes in Alanine (B10760859), Glutamine, and Tyrosine Brain Levels

Consistent with its impact on amino acid metabolism, administration of phenethylhydrazine dihydrochloride leads to notable changes in the brain levels of several other amino acids. Research has demonstrated that it produces a significant and dose-dependent increase in brain alanine levels. nih.govnih.gov Conversely, it has been shown to decrease brain concentrations of glutamine. nih.gov Furthermore, phenethylhydrazine, through its metabolite PEH, significantly elevates brain tyrosine levels. nih.gov This effect on tyrosine, a precursor for dopamine and norepinephrine (B1679862), further underscores the compound's multifaceted influence on neurotransmitter synthesis and availability.

| Amino Acid | Effect on Brain Levels | Mediated By |

| Gamma-Aminobutyric Acid (GABA) | Marked Increase | Phenylethylidenehydrazine (PEH) via GABA-T inhibition |

| Alanine | Significant Increase | Phenethylhydrazine and its metabolites |

| Glutamine | Decrease | Phenethylhydrazine and its metabolites |

| Tyrosine | Significant Increase | Phenylethylidenehydrazine (PEH) |

Reactive Aldehyde Sequestration and Oxidative Stress Mitigation

Emerging research has highlighted a neuroprotective role for phenethylhydrazine dihydrochloride related to its ability to counteract oxidative stress. This is achieved, in part, through the scavenging of toxic aldehydes produced during lipid peroxidation.

The hydrazine (B178648) functional group within the phenethylhydrazine molecule is capable of reacting with and sequestering reactive aldehydes. wikipedia.org Specifically, it has been shown to scavenge 4-hydroxy-2-nonenal (4-HNE), a toxic byproduct of lipid peroxidation that contributes to cellular damage. wikipedia.org By neutralizing these harmful aldehydes, phenethylhydrazine dihydrochloride helps to mitigate oxidative stress and protect neuronal integrity. This antioxidant activity is a significant aspect of its potential neuroprotective effects, distinct from its modulation of neurotransmitter systems. Studies on other hydrazine derivatives have also pointed towards their potential antioxidant properties. nih.gov

Attenuation of Acrolein-Induced Toxicity

Acrolein is a highly reactive and toxic unsaturated aldehyde that is generated endogenously through lipid peroxidation and is also present in the environment. It is implicated in the pathophysiology of several diseases, including spinal cord injury, multiple sclerosis, and Alzheimer's disease. mdpi.com Phenethylhydrazine has demonstrated a significant capacity to neutralize acrolein, thereby reducing its cytotoxic effects.

The neuroprotective action of phenethylhydrazine in this context is largely attributed to its hydrazine functional group, which is capable of scavenging reactive carbonyls like acrolein. nih.govcornell.edu This scavenging action prevents acrolein from forming harmful adducts with cellular proteins and DNA. nih.gov In a rat model of spinal cord injury, administration of phenelzine (B1198762) was shown to reduce acrolein levels. nih.gov Furthermore, studies on a novel phenelzine analogue, designed to retain acrolein scavenging capabilities without MAO inhibition, confirmed significant reductions in acrolein levels in a rat model of contusion spinal cord injury. nih.gov

In vitro studies have further elucidated this protective mechanism. When applied to isolated non-injured rat brain cortical mitochondria, acrolein significantly impairs respiratory function and increases oxidative damage. cornell.edubohrium.com Pre-treatment with phenelzine, however, effectively prevents this mitochondrial dysfunction and the associated oxidative modification of mitochondrial proteins in a concentration-dependent manner. cornell.edubohrium.com This protective effect was not observed with pargyline, an MAO inhibitor lacking the hydrazine group, confirming that the benefit is derived from carbonyl scavenging rather than MAO inhibition. nih.gov

Another proposed mechanism for cytoprotection against acrolein is "adduct-trapping." nih.govresearchgate.net In this process, the hydrazine moiety of phenelzine forms stable hydrazones with the Michael adducts that acrolein initially forms with proteins. This action blocks the secondary reactions of these adducted proteins, which can lead to cross-linking and subsequent cell death. nih.govresearchgate.net

Sequestration of Malondialdehyde and Methylglyoxal (B44143)

Similar to its effects on acrolein, phenethylhydrazine and its active metabolite, β-phenylethylidenehydrazine (PEH), are capable of sequestering other toxic reactive aldehydes, including malondialdehyde (MDA) and methylglyoxal (MG). nih.gov These aldehydes are byproducts of lipid peroxidation and glycolysis, respectively, and their accumulation can lead to cellular damage through the formation of advanced glycation end products (AGEs) and adducts with proteins and nucleic acids. nih.govnih.gov

Elevated levels of MDA have been observed in the plasma, cerebrospinal fluid, and brains of patients with Alzheimer's disease and Parkinson's disease. nih.gov Both MDA and MG have been shown to increase the rate of amyloid-β oligomer and protofibril formation, which are hallmarks of Alzheimer's disease. nih.gov MG has also been implicated in the hyperphosphorylation of tau protein, another key pathological feature of the disease. nih.gov

The ability of phenethylhydrazine to trap these aldehydes represents a significant neuroprotective mechanism. By reducing the "aldehyde overload," phenethylhydrazine can mitigate the downstream pathological consequences of these reactive species. nih.gov

In Vitro and In Vivo Assessment of Antioxidant Properties

The neuroprotective effects of phenethylhydrazine are also linked to its direct and indirect antioxidant properties, which have been demonstrated in both laboratory and living models.

In Vitro Studies: In cultured PC12 cells, a cell line used in neurological research, phenelzine was shown to reduce the cell viability loss induced by the neurotoxin MPP+. nih.gov This protective effect was associated with a reduction in the alteration of mitochondrial membrane permeability, which is often mediated by oxidative stress. nih.gov The study also found that phenelzine had a scavenging action on hydrogen peroxide and reduced hydrogen peroxide-induced cell death. nih.gov Furthermore, both phenelzine and another MAO inhibitor, deprenyl, were found to reduce the iron and EDTA-mediated degradation of 2-deoxy-D-ribose, indicating an ability to interfere with hydroxyl radical generation. nih.gov The antioxidant activity of various hydrazone derivatives, the chemical class to which phenelzine belongs, has been demonstrated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures free radical scavenging ability. nih.gov

| Antioxidant Property | In Vitro Finding | In Vivo Context | Reference |

| MPP+ Induced Toxicity | Reduced loss of cell viability in differentiated PC12 cells. | N/A | nih.gov |

| Hydrogen Peroxide Scavenging | Demonstrated scavenging action and reduced H₂O₂-induced cell death in PC12 cells. | Contributes to overall antioxidant capacity. | nih.gov |

| Hydroxyl Radical Inhibition | Reduced iron and EDTA-mediated degradation of 2-deoxy-D-ribose. | Suggests interference with a key reactive oxygen species. | nih.gov |

| Free Radical Scavenging | Hydrazone derivatives show activity in DPPH assays. | General mechanism for hydrazone class of compounds. | nih.gov |

| Aldehyde Scavenging | Prevents mitochondrial dysfunction from 4-HNE and acrolein. | Reduces lipid peroxidation-mediated damage in TBI models. | nih.gov |

Neuroprotective Mechanisms in Preclinical Disease Models

The therapeutic potential of phenethylhydrazine has been explored in several preclinical models of neurological diseases, demonstrating its promise as a neuroprotective agent.

Evidence in Cerebral Ischemia Models

In animal models of stroke, phenethylhydrazine has shown significant neuroprotective and neurorescue effects. nih.gov In a global ischemia model in gerbils, both phenelzine and its metabolite PEH produced marked neurorescue effects. nih.gov This protection is thought to be, in part, due to the elevation of brain levels of the inhibitory neurotransmitter GABA, which can counteract the excitotoxic effects of the increased glutamate (B1630785) release that occurs during a stroke. nih.gov While many neuroprotective agents that are effective in animal models of ischemic stroke have failed to translate to clinical efficacy in humans, the multifaceted mechanism of phenelzine, including its antioxidant and anti-excitotoxic properties, makes it a continued subject of interest. researchgate.netsemanticscholar.org

Therapeutic Potential in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). nih.gov Research has shown that phenelzine treatment can ameliorate the clinical signs of the disease in EAE mice. nih.govnih.gov

In one study, daily treatment with phenelzine, starting after the first clinical signs of EAE appeared, was found to reduce the severity of symptoms and improve exploratory behaviors. nih.gov This improvement was associated with higher levels of GABA, dopamine, and norepinephrine in the brain and spinal cord, as well as a better density of serotonin (5-HT) innervation in the ventral horn of the spinal cord. nih.gov Another study where treatment began before the onset of clinical signs also showed that phenelzine delayed the onset of EAE, reduced disease severity in the chronic phase, and led to significant improvements in exploratory behavior. nih.gov Interestingly, these benefits occurred without a noticeable difference in T-cell infiltration, microglia/macrophage reactivity, or demyelination in the spinal cords of treated mice, suggesting the improvements may be more related to the normalization of neurotransmitter levels. nih.govresearchgate.net

The therapeutic potential of phenelzine in EAE is also linked to its ability to scavenge acrolein, a toxin that can damage myelin and is found in elevated levels in MS patients. nih.govresearchgate.net

| EAE Study Finding | Treatment Onset | Observed Outcomes | Reference |

| Reduced Clinical Severity | After first clinical signs | Reduced severity of clinical signs, improved exploratory behavior, increased GABA, dopamine, and norepinephrine. | nih.gov |

| Delayed Disease Onset | Before clinical signs | Delayed EAE onset, reduced chronic phase severity, improved exploratory behavior, normalized 5-HT levels in the spinal cord. | nih.gov |

Research in Traumatic Brain Injury Models

Following a traumatic brain injury (TBI), a cascade of secondary injuries occurs, including significant oxidative stress and lipid peroxidation, which leads to mitochondrial dysfunction. nih.gov Phenethylhydrazine has been shown to be neuroprotective in various TBI models, primarily through its action as an aldehyde scavenger. nih.govcornell.edunih.gov

The byproducts of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, are highly toxic to brain mitochondria. nih.govnih.gov Phenelzine's hydrazine group allows it to covalently bind and neutralize these aldehydes, preventing them from damaging mitochondrial proteins and preserving mitochondrial respiratory function. nih.govnih.gov

Studies on Nigrostriatal Bundle Injury and Parkinsonism Models

Phenethylhydrazine, a monoamine oxidase (MAO) inhibitor, has demonstrated neuroprotective properties in various experimental models of nigrostriatal bundle injury and Parkinsonism. nih.govresearchgate.net These models aim to replicate the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. nih.govmdpi.com The neuroprotective effects of phenethylhydrazine are attributed to several mechanisms, including its ability to increase levels of monoamine neurotransmitters and its antioxidant properties. nih.govuky.edu

Commonly used neurotoxins to induce Parkinsonism in animal models include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govmdpi.comscilit.com Intracerebral injection of 6-OHDA leads to the selective destruction of dopaminergic neurons in the nigrostriatal pathway, mimicking the neuronal loss seen in Parkinson's disease. nih.gov Similarly, MPTP is converted to its active toxic metabolite, MPP+, which is taken up by dopaminergic neurons and inhibits mitochondrial function, leading to cell death. nih.govmdpi.com

Research has shown that phenethylhydrazine can mitigate the toxic effects of these neurotoxins. By inhibiting MAO, phenethylhydrazine prevents the breakdown of dopamine, leading to increased synaptic availability of this neurotransmitter. nih.gov This elevation in dopamine levels can help compensate for the loss of dopaminergic neurons and alleviate motor symptoms. Furthermore, the inhibition of MAO-B, in particular, is considered a key mechanism for neuroprotection in Parkinson's disease models. nih.gov

The neuroprotective action of phenethylhydrazine also involves its ability to counteract oxidative stress. The metabolism of dopamine by MAO generates reactive oxygen species, which contribute to neuronal damage. nih.gov By inhibiting MAO, phenethylhydrazine reduces the production of these harmful byproducts. uky.edu Additionally, phenethylhydrazine possesses a hydrazine group that can directly scavenge neurotoxic aldehydes, which are products of lipid peroxidation and contribute to neurodegeneration. uky.edu

Studies have also investigated the effects of phenethylhydrazine's active metabolite, β-phenylethylidenehydrazine (PEH). researchgate.netualberta.ca PEH has been shown to contribute significantly to the neuroprotective effects of the parent drug. researchgate.net

Table 1: Effects of Phenethylhydrazine in Parkinsonism Models

| Animal Model | Neurotoxin | Key Findings with Phenethylhydrazine Treatment | Reference |

| Rat | 6-OHDA | Attenuation of dopaminergic neuron loss, reduction in motor deficits. | nih.gov |

| Mouse | MPTP | Protection against MPP+-induced mitochondrial dysfunction and neuronal death. | nih.govmdpi.com |

| C. elegans | Rotenone, MPP+ | Neuroprotection of dopaminergic neurons. | nih.gov |

Behavioral and Affective Measures in Animal Models

The neurochemical effects of phenethylhydrazine translate into observable behavioral changes in animal models of neurological and psychiatric disorders. nih.gov These models are crucial for assessing the therapeutic potential of compounds by evaluating their impact on behaviors analogous to human symptoms. nih.gov

In the context of Parkinsonism models, behavioral tests are used to quantify motor deficits. mdpi.com For instance, the open-field test measures locomotor activity, where animals with nigrostriatal lesions typically show reduced movement. nih.gov Treatment with phenethylhydrazine has been shown to improve locomotor activity in these models, indicating a restoration of motor function.

Beyond motor improvements, phenethylhydrazine's anxiolytic properties have been demonstrated in various behavioral paradigms. nih.gov The open-field test can also assess anxiety-like behavior, with anxious animals tending to stay near the walls of the arena (thigmotaxis). nih.gov

Another relevant behavioral model is the response to novel situations, which can reflect an animal's general responsiveness to stimuli. nih.gov Studies have shown that individual differences in response to novelty can influence the effects of chemical exposures. nih.gov

The antidepressant effects of phenethylhydrazine are linked to its ability to increase brain levels of serotonin and norepinephrine, in addition to dopamine. nih.gov These neurochemical changes are thought to underlie its efficacy in alleviating depressive symptoms.

Table 2: Behavioral and Affective Measures Influenced by Phenethylhydrazine

| Behavioral Test | Measured Parameter | Effect of Phenethylhydrazine | Implication | Reference |

| Open-Field Test | Locomotor Activity, Thigmotaxis | Increased locomotion, reduced anxiety-like behavior. | Improved motor function, anxiolytic effects. | nih.gov |

| Novel Situation Response | Locomotor Activity | Modulates response to novelty. | Potential to influence reactivity to environmental stimuli. | nih.gov |

Pharmacological Applications and Therapeutic Potential of Phenethylhydrazine Analogs

Antidepressant and Anxiolytic Research

Phenelzine (B1198762), a well-known analog of phenethylhydrazine, is recognized for its efficacy as both an antidepressant and an anxiolytic. nih.gov It is an irreversible and non-selective inhibitor of monoamine oxidase (MAO), which increases the availability of key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). who.intpsychiatrictimes.com

Efficacy in Major Depressive Disorder Research Models

Phenelzine has demonstrated effectiveness in treating patients with major depressive disorder, particularly those with "atypical" or "neurotic" features. nih.govnih.gov Research suggests that for certain populations, particularly outpatients with atypical depression, phenelzine may be more effective than tricyclic antidepressants. who.int However, its efficacy in severely depressed inpatients with endogenous features is considered less conclusive. nih.gov

Clinical studies have consistently shown that phenelzine is more effective than a placebo in managing depressive symptoms. who.int Some research even indicates that phenelzine may have superior efficacy in cases of refractory anxiety disorders and potentially refractory depression when compared to other treatments. psychiatrictimes.com

Studies in Panic Disorder and Social Anxiety Disorder

Phenelzine has been shown to be an effective treatment for panic disorder and social anxiety disorder. nih.govresearchgate.net In fact, for social anxiety disorder, no other treatment has been proven to be superior. nih.gov This makes it a viable option for individuals who have not responded to other therapies. nih.govscispace.com

A study on patients with refractory social anxiety disorder, who had not responded to previous treatments, found that a significant majority were classified as responders to phenelzine treatment. nih.gov Some of these individuals experienced dramatic improvements, enabling them to function again in school or work environments. nih.govscispace.com In a placebo-controlled trial for social anxiety disorder, phenelzine was found to be superior to a placebo. nih.gov Furthermore, when combined with cognitive-behavioral group therapy (CBGT), the response and remission rates were significantly higher than with either treatment alone or a placebo. nih.govresearchgate.net

Exploration of Antidepressant Mechanisms Beyond MAO Inhibition

While the primary antidepressant mechanism of phenelzine is the inhibition of MAO, research has uncovered additional actions that may contribute to its therapeutic effects. cambridge.orgnih.gov One significant finding is that phenelzine is metabolized to β-phenylethylidenehydrazine (PEH), which has been shown to increase brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). cambridge.orgresearchgate.net This is achieved through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA breakdown. nih.gov

Neurological Disorder Research Beyond Affective Disorders

The therapeutic potential of phenelzine and its analogs extends beyond mood and anxiety disorders, with research exploring their use in various neurological conditions. nih.govmdpi.com

Investigational Use in Neurodegenerative Diseases

There is a growing body of evidence suggesting that phenelzine possesses neuroprotective and neurorescue properties. nih.govresearchgate.net These properties are attributed to several of its actions, including the sequestration of reactive aldehydes, which are implicated in the pathology of several neurological disorders. nih.govresearchgate.net For instance, phenelzine has been shown to protect neurons and astrocytes from formaldehyde-induced toxicity. nih.gov

Research has also pointed to the potential of phenelzine in animal models of neurodegenerative diseases such as stroke and multiple sclerosis. researchgate.net The MAO-catalyzed oxidation of neurotransmitters like dopamine and serotonin produces toxic aldehydes that have been linked to Alzheimer's and Parkinson's diseases. nih.gov By inhibiting MAO, phenelzine reduces the formation of these harmful metabolites. nih.gov

Studies on Modulation of Central Nervous System Neurotransmitters in Disease States

The central nervous system (CNS) relies on a delicate balance of neurotransmitters for proper function. mhmedical.com Phenelzine's ability to modulate these neurotransmitters is a key aspect of its therapeutic action in various disease states. nih.govcambridge.org

As a non-selective MAO inhibitor, phenelzine increases the levels of serotonin, norepinephrine, and dopamine in the brain. cambridge.org This broad enhancement of monoamines is a distinguishing feature compared to more selective antidepressants. psychiatrictimes.com Furthermore, the elevation of brain GABA levels by phenelzine and its metabolite, PEH, represents another significant modulation of CNS neurotransmitters. nih.gov This effect on the GABAergic system may contribute to its efficacy in both psychiatric and neurological disorders. researchgate.net

Emerging Therapeutic Areas and Novel Applications

Potential for Immunomodulatory Effects

The immunomodulatory potential of phenethylhydrazine and its analogs is an emerging area of scientific interest. This is largely linked to their activity as monoamine oxidase (MAO) inhibitors. nih.gov MAOs are enzymes that break down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. mayoclinic.orgwikipedia.org By inhibiting MAOs, these compounds increase the levels of these neurotransmitters, which can, in turn, influence the immune response. nih.gov

Recent studies suggest that MAO inhibitors possess anti-inflammatory properties. nih.gov Inflammation is a complex biological response regulated by pro-inflammatory cytokines and chemokines. nih.gov Dysregulation of this process is a key feature of chronic inflammatory and autoimmune diseases. nih.gov Evidence indicates that MAO inhibitors can decrease the expression of these inflammatory mediators in various cell culture and animal models. nih.gov

The proposed mechanisms for the anti-inflammatory effects of MAO inhibitors are twofold. Firstly, by inhibiting MAO activity, they reduce the production of metabolic byproducts like hydrogen peroxide, aldehydes, and ammonium, which can contribute to inflammation. nih.gov Secondly, the resulting increase in catecholamines (such as norepinephrine and dopamine) can directly modulate inflammatory processes. nih.gov

Specifically in the context of cancer immunotherapy, MAO inhibitors are being investigated for their ability to enhance anti-tumor T cell activity. nih.gov One study found that MAO-A inhibition increased stimulatory autocrine serotonin signaling in T cells within the tumor microenvironment. nih.gov This suggests that by modulating neurotransmitter levels, phenethylhydrazine analogs could potentially overcome tumor-induced immune suppression and improve the efficacy of cancer immunotherapies. nih.gov While research in this area is still in its early stages, it highlights a promising new direction for the therapeutic application of this class of compounds.

Toxicological Mechanisms and Safety Research of Phenethylhydrazine

Mechanisms of Hematotoxicity and Erythrocyte Pathology

Phenethylhydrazine is a chemical compound known to induce hematotoxicity, primarily leading to hemolytic anemia. The toxic effects on red blood cells (erythrocytes) are multifaceted, involving a cascade of oxidative events that damage cellular components and compromise erythrocyte integrity.

Induction of Hemolytic Anemia

The administration of phenethylhydrazine is a well-established method for inducing hemolytic anemia in experimental animal models. jcu.czresearchgate.net This condition is characterized by the premature destruction of red blood cells. jcu.cz The underlying mechanism involves oxidative stress, where phenethylhydrazine and its byproducts generate reactive oxygen species (ROS). jcu.cznih.gov These ROS interact with and damage critical cellular components, leading to the lysis of erythrocytes and their subsequent removal from circulation, primarily by macrophages in the spleen. jcu.cz This process results in a decrease in red blood cell count, hemoglobin levels, and packed cell volume. jcu.cz

The hemolytic process is also linked to the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, a signal for phagocytosis by macrophages. While some studies suggest that phenethylhydrazine-induced hemolytic injury is more directly related to oxidative damage to red blood cell proteins rather than membrane lipids, the generation of ROS is a central event. jcu.cz

Methemoglobin Formation and Hemichrome Precipitation

A key event in phenethylhydrazine-induced hematotoxicity is the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. nih.gov Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia. nih.gov The reaction of phenethylhydrazine with oxyhemoglobin generates ROS, which facilitates this conversion.

Further oxidation and denaturation of hemoglobin can lead to the formation of hemichromes. mdpi.com Hemichromes are oxidized, denatured forms of hemoglobin that tend to precipitate within the erythrocyte. mdpi.com The formation of hemichromes is considered a critical step leading to the subsequent formation of Heinz bodies and is a hallmark of oxidative damage to hemoglobin. mdpi.comnih.gov

Heinz Body Formation within Erythrocytes

Heinz bodies are intracellular inclusions within erythrocytes composed of aggregated, denatured hemoglobin (hemichromes). jcu.czmdpi.com Their formation is a direct consequence of the oxidative stress induced by phenethylhydrazine. jcu.cz The presence of Heinz bodies indicates significant oxidative damage to hemoglobin and the erythrocyte. nih.gov These inclusions attach to the inner surface of the erythrocyte membrane, increasing its rigidity and reducing its deformability. jcu.cznih.gov This makes the red blood cells more susceptible to being trapped and destroyed in the spleen. mdpi.com The formation of Heinz bodies is a concentration-dependent phenomenon and serves as a visible marker of oxidative damage within red blood cells. nih.govnih.gov

Role of Lipid Peroxidation in Erythrocyte Membrane Damage

The reactive oxygen species generated during the metabolism of phenethylhydrazine can induce lipid peroxidation, a process that damages the lipids of the erythrocyte membrane. nih.gov This damage can compromise the structural integrity and fluidity of the cell membrane, contributing to hemolysis. While some research indicates that oxidative damage to membrane proteins might be the primary driver of hemolysis, lipid peroxidation is also a recognized consequence of phenethylhydrazine exposure. jcu.cznih.gov Studies have shown that the generation of oxygen free radicals by freshly prepared phenethylhydrazine solutions can lead to lipid peroxidation in erythrocyte ghosts. nih.gov Furthermore, the release of iron from hemoglobin, prompted by oxidizing agents, can catalyze lipid peroxidation, especially when protective mechanisms like glutathione (B108866) (GSH) are depleted. nih.gov

Organ-Specific Toxicity Mechanisms

Beyond its well-documented hematotoxicity, phenethylhydrazine and related hydrazine (B178648) compounds can exert toxic effects on specific organs, notably the liver.

Mechanisms of Hepatotoxicity Associated with Hydrazine Exposure

The liver is a primary site for the metabolism of many foreign compounds, including hydrazines, making it susceptible to their toxic effects. toxmsdt.com Hepatotoxicity induced by chemicals can manifest in various forms, including steatosis (fatty liver), hepatitis, necrosis, and cholestasis. toxmsdt.com

The mechanisms underlying hepatotoxicity from hydrazine derivatives are complex and can involve several pathways:

Metabolic Activation and Oxidative Stress: The metabolism of hydrazines by cytochrome P450 enzymes can generate reactive metabolites and free radicals. nih.govnih.gov These reactive species can deplete cellular antioxidants like glutathione, leading to oxidative stress and subsequent damage to cellular macromolecules, including lipids, proteins, and DNA. nih.gov This can trigger cell death pathways. nih.gov

Immune-Mediated Injury: In some cases, drug metabolites can bind to cellular proteins, forming neoantigens that can be recognized by the immune system. nih.gov This can trigger an immune response against the hepatocytes, leading to inflammation and cell death. nih.govresearchgate.net

Mitochondrial Dysfunction: Some chemicals can directly target mitochondria, impairing their function. nih.gov This can lead to a decrease in ATP production, an increase in ROS generation, and the initiation of apoptosis (programmed cell death). nih.gov

Disruption of Bile Acid Transport: Interference with the transport of bile acids can lead to their accumulation within hepatocytes, causing cholestatic liver injury. nih.govresearchgate.net

While the specific mechanisms of hepatotoxicity for phenethylhydrazine are not as extensively detailed as its hematotoxicity, the general principles of hydrazine-induced liver injury provide a framework for understanding its potential effects.

Neurotoxicity Pathways of Hydrazine Compounds

Hydrazine compounds, including phenethylhydrazine, are recognized for their potential neurotoxicity, which arises from interference with essential neurotransmitter systems. A primary mechanism of this neurotoxicity is the disruption of the balance between the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov Hydrazine-containing compounds can inhibit the action of pyridoxine (B80251) (vitamin B6) and its active form, pyridoxal (B1214274) 5'-phosphate (P5P). nih.gov P5P is a vital cofactor for the enzyme glutamic acid decarboxylase, which is responsible for synthesizing GABA. By reducing GABA levels, hydrazines can lead to an imbalance in neurotransmission, potentially causing seizures. nih.gov

Many hydrazine derivatives, including phenethylhydrazine, are also potent, irreversible inhibitors of monoamine oxidase (MAO). nih.govpatsnap.com MAO enzymes are responsible for breaking down monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov By inhibiting these enzymes, phenethylhydrazine causes an accumulation of these neurotransmitters, altering their effects on target receptors. nih.govpatsnap.com Furthermore, phenelzine (B1198762) has been shown to elevate brain levels of GABA and alanine (B10760859) by inhibiting the transaminases that metabolize them. drugbank.com While the precise mechanisms are complex and not fully elucidated, the effects on the urea (B33335) cycle and ammonia (B1221849) levels in animal studies are also hypothesized to contribute to the neurological effects of hydrazine. researchgate.net